molecular formula C25H49NO4 B11942866 Stearoyl-l-carnitine-d3

Stearoyl-l-carnitine-d3

Cat. No.: B11942866
M. Wt: 430.7 g/mol
InChI Key: FNPHNLNTJNMAEE-ZHBYIVLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearoyl-l-carnitine-d3 is a deuterium-labeled derivative of stearoyl-l-carnitine, an endogenous long-chain acylcarnitine. This compound is primarily used in scientific research as an internal standard for the quantification of stearoyl-l-carnitine by gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS) . The deuterium labeling helps in distinguishing it from non-labeled compounds during analytical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearoyl-l-carnitine-d3 involves the esterification of l-carnitine with stearic acid, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions using a catalyst to facilitate the esterification process. The deuterium atoms are introduced through a deuterated reagent, ensuring the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Stearoyl-l-carnitine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Stearoyl-l-carnitine-d3 exerts its effects by participating in the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo beta-oxidation to produce energy. The compound interacts with carnitine palmitoyltransferase, acyl-CoA synthetase, and carnitine/acylcarnitine translocase, facilitating the transfer of fatty acids from the cytosol to the mitochondria . This process is crucial for maintaining cellular energy homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearoyl-l-carnitine-d3 is unique due to its deuterium labeling, which allows for precise quantification and differentiation from non-labeled compounds in analytical studies. This property makes it invaluable in research settings where accurate measurement of metabolic intermediates is essential .

Properties

Molecular Formula

C25H49NO4

Molecular Weight

430.7 g/mol

IUPAC Name

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octadecanoyloxybutanoate

InChI

InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3/t23-/m1/s1/i2D3

InChI Key

FNPHNLNTJNMAEE-ZHBYIVLDSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.